linoleic acid, ethoxylated, phosphated
Description
Contextualization of Fatty Acid Modifications in Surfactant Chemistry
Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) moiety. This dual nature allows them to adsorb at interfaces, such as oil-water or air-water, and reduce surface or interfacial tension. Fatty acids, with their long hydrocarbon chains, provide a natural hydrophobic backbone for the construction of surfactants. researchgate.net By chemically modifying the carboxylic acid head group, the hydrophilic character of the molecule can be precisely tuned. This has led to the development of a vast library of bio-based surfactants derived from fatty acids. semanticscholar.org The use of renewable feedstocks like linoleic acid for surfactant synthesis is also a key aspect of green chemistry, aiming to replace petroleum-based counterparts with more sustainable alternatives. nih.gov
Linoleic acid, a polyunsaturated omega-6 fatty acid, is an abundant component of many vegetable oils. sigmaaldrich.com Its C18 hydrocarbon chain, containing two cis-double bonds, provides a flexible and hydrophobic tail. The presence of unsaturation in the fatty acid chain can influence the packing of the surfactant molecules at interfaces and, consequently, their performance. chemsrc.com
Overview of Ethoxylation and Phosphation as Tailoring Strategies
To transform the hydrophobic linoleic acid into an amphiphilic surfactant, two common and powerful chemical modification strategies are ethoxylation and phosphation. researchgate.net
Ethoxylation is a chemical process where ethylene (B1197577) oxide is added to a substrate, in this case, the carboxylic acid group of linoleic acid. This reaction typically occurs at elevated temperatures and in the presence of a catalyst. researchgate.net The result is the formation of a polyoxyethylene (POE) chain attached to the linoleic acid backbone. The length of this POE chain can be controlled by the reaction conditions and is a critical parameter for tuning the hydrophilic-lipophilic balance (HLB) of the resulting molecule. A longer POE chain generally imparts greater water solubility. researchgate.netfrontiersin.org
Phosphation is the subsequent reaction where a phosphate (B84403) group is introduced to the terminal hydroxyl group of the ethoxylated linoleic acid. researchgate.net This is commonly achieved using phosphating agents such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA). semanticscholar.orgelpub.ru The phosphation step converts the non-ionic ethoxylate into an anionic surfactant, introducing a negative charge and significantly altering its properties. The reaction can result in a mixture of monoesters and diesters, and the ratio of these can be controlled to fine-tune the surfactant's performance characteristics. researchgate.net The phosphate head group enhances the surfactant's tolerance to electrolytes and its performance in a variety of applications. researcher.life
Significance of Amphiphilic Molecules in Advanced Materials and Process Engineering
The amphiphilic nature of molecules like ethoxylated and phosphated linoleic acid makes them indispensable in a wide array of applications in advanced materials and process engineering. Their ability to self-assemble into structures such as micelles in solution and to stabilize dispersions is fundamental to their utility. researchgate.net
In advanced materials , these surfactants can be used as dispersing agents for nanoparticles, preventing their agglomeration and ensuring their homogeneous distribution within a polymer matrix to create high-performance nanocomposites. They can also act as templates for the synthesis of mesoporous materials with controlled pore structures.
In process engineering , their roles are multifaceted. They are crucial as:
Emulsifiers: for the creation and stabilization of oil-in-water or water-in-oil emulsions, which are central to the formulation of foods, cosmetics, and agrochemicals. justia.comresearchgate.net
Wetting agents: to lower the surface tension of liquids, allowing them to spread more easily over surfaces, a key function in paints, coatings, and printing inks. researcher.life
Dispersants: to prevent the settling of solid particles in a liquid medium, essential in the formulation of pigments, and some pharmaceutical suspensions.
Corrosion inhibitors: where the phosphate group can interact with metal surfaces to form a protective layer. researcher.life
Lubricants: in metalworking fluids and conveyor belt lubrication. google.com
The specific structure of ethoxylated and phosphated linoleic acid, with its bio-based origin and tunable properties, makes it a molecule of significant interest for the development of next-generation, high-performance, and sustainable chemical products.
Research Landscape and Knowledge Gaps Pertaining to Linoleic Acid, Ethoxylated, Phosphated
The scientific literature contains a substantial body of research on phosphate ester surfactants derived from various fatty alcohols and fatty acids. researchgate.netsemanticscholar.org There is also a growing interest in the synthesis and application of bio-based surfactants from renewable resources, including vegetable oils rich in linoleic acid. nih.govacs.org
However, a detailed investigation of the research landscape reveals a significant knowledge gap when it comes to the specific chemical compound "this compound." Most of the published research focuses on:
Mixtures of fatty acids: Surfactants are often synthesized from technical-grade fatty acids derived from the hydrolysis of vegetable oils, which contain a mixture of saturated and unsaturated fatty acids, including linoleic, oleic, and palmitic acids. researchgate.net The properties of the resulting surfactant are therefore an average of the properties of the various components.
Ethoxylated and phosphated fatty alcohols: A large portion of the research on phosphate ester surfactants utilizes fatty alcohols as the starting hydrophobe rather than fatty acids. elpub.ru
Derivatives of other unsaturated fatty acids: While there is some research on surfactants derived from oleic acid (a monounsaturated fatty acid), specific studies on the polyunsaturated linoleic acid are less common.
Consequently, there is a lack of publicly available, detailed research findings and physicochemical data for pure, well-characterized "this compound." This includes specific values for its critical micelle concentration (CMC), surface tension at various concentrations, and performance data in specific applications like emulsification or dispersion. While a CAS number (104666-14-0) exists for the closely related "linolenic acid, ethoxylated, phosphated," detailed data for the linoleic acid variant is not readily found in common chemical databases. lookchem.com
This knowledge gap presents an opportunity for future research to focus on the synthesis, purification, and detailed characterization of this specific molecule. Such studies would provide valuable insights into how the two double bonds in the linoleic acid backbone influence the surfactant's properties and performance compared to its saturated and monounsaturated counterparts. This would enable a more rational design of bio-based surfactants for specific, high-performance applications.
Interactive Data Tables
Table 1: Illustrative Physicochemical Properties
| Property | Expected Value Range | Significance |
| Appearance | Viscous liquid to waxy solid | Depends on the degree of ethoxylation and temperature. |
| HLB (Hydrophilic-Lipophilic Balance) | 8 - 18 (Tunable) | A key parameter for selecting surfactants for specific applications (e.g., O/W emulsifiers). Higher values indicate greater hydrophilicity. |
| Acid Value (mg KOH/g) | 50 - 150 | Indicates the amount of free acid and is a measure of the phosphation level. |
| Solubility | Dispersible to soluble in water | Dependent on the degree of ethoxylation and neutralization of the phosphate group. |
Table 2: Illustrative Performance Characteristics
| Parameter | Expected Performance | Application Relevance |
| Critical Micelle Concentration (CMC) | 10⁻⁴ to 10⁻³ M | The concentration at which the surfactant begins to form micelles, indicating its efficiency. |
| Surface Tension at CMC (mN/m) | 25 - 40 | The ability of the surfactant to reduce the surface tension of water. Lower values indicate better wetting properties. |
| Emulsification Ability | Good for oil-in-water emulsions | Can form stable emulsions with a variety of oils. |
| Foaming | Moderate to high | Can be a desirable or undesirable property depending on the application. |
Properties
CAS No. |
104666-16-2 |
|---|---|
Molecular Formula |
C3H7NO6S |
Synonyms |
linoleic acid, ethoxylated, phosphated |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Engineering Aspects
Precursor Synthesis and Derivatization
The synthesis begins with the sourcing and purification of linoleic acid, which is then subjected to ethoxylation to introduce a poly(ethylene glycol) chain. This process transforms the hydrophobic fatty acid into a non-ionic surfactant, setting the stage for the final phosphation step.
Linoleic acid is an essential polyunsaturated omega-6 fatty acid that is not synthesized by the human body and must be obtained from dietary sources. wikipedia.orgmdpi.com For chemical synthesis on an industrial scale, linoleic acid is primarily sourced from vegetable oils that are rich in this fatty acid, such as safflower, corn, and crude tall oil. mdpi.comgoogle.commdpi.com An innovative approach involves utilizing by-products from agricultural processing, such as corn bran, to prepare linoleic acid, adding value to what would otherwise be waste. google.com
The purity of the starting linoleic acid is paramount, as the presence of other fatty acids (e.g., oleic acid, palmitic acid), hydroperoxides, or other conjugated lipid impurities can lead to undesirable side reactions and affect the quality of the final product. mdpi.comnih.gov Therefore, rigorous purification of the crude linoleic acid is a critical initial step. Several methods are employed for this purpose:
Urea (B33335) Complex Fractionation: This technique is widely used to separate unsaturated fatty acids from saturated and monounsaturated fatty acids. mdpi.commdpi.comresearchgate.net The principle lies in the ability of urea to form crystalline inclusion complexes with straight-chain molecules like saturated fatty acids, while the kinked structure of polyunsaturated fatty acids like linoleic acid prevents their inclusion. The process typically involves dissolving the fatty acid mixture and urea in ethanol (B145695) and allowing the solution to cool, which causes the urea complexes of saturated and monounsaturated fats to precipitate, leaving the purified linoleic acid in the filtrate. mdpi.commdpi.com
Low-Temperature Crystallization: This method leverages the differences in melting points and solubilities of various fatty acids at reduced temperatures to achieve separation. mdpi.comnih.gov By carefully controlling the temperature of a fatty acid solution in a solvent like acetone, specific fatty acid fractions can be selectively crystallized and removed. mdpi.com
Molecular Distillation: This purification technique is effective for decolorizing and purifying crude fractions of linoleic acid. It is performed under high vacuum, which allows for distillation at lower temperatures, thus preventing thermal degradation of the heat-sensitive unsaturated fatty acid. google.com
Chromatographic Methods: For achieving very high purity, advanced techniques like high-speed counter-current chromatography are employed. This method can effectively separate fatty acids with similar structures, such as oleic acid and linoleic acid, yielding purities greater than 99%. google.com
Anaerobic Recrystallization: To specifically remove trace hydroperoxides and other conjugated impurities that can interfere with subsequent reactions, anaerobic low-temperature recrystallization from a solvent like acetonitrile (B52724) is an effective method. nih.gov
Ethoxylation is the core process for modifying linoleic acid to introduce hydrophilic properties. This chemical reaction involves the addition of ethylene (B1197577) oxide to the carboxylic acid group of linoleic acid (or its ester derivative), resulting in the formation of a polyethylene (B3416737) glycol ether chain. aryanchemical.comwindows.net The resulting molecule, an ethoxylated fatty acid, is a non-ionic surfactant. aryanchemical.comyoutube.com
The ethoxylation of fatty acids is conducted under specific conditions in the presence of a catalyst to ensure efficient reaction and desired product characteristics.
Catalytic Systems: The choice of catalyst is critical and influences both the reaction rate and the final product distribution.
Alkaline Catalysts: Base catalysts are the most common in industrial applications. Potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃) are frequently used due to their effectiveness and relatively low cost. youtube.comresearchgate.netresearchgate.netnih.gov Other basic catalysts include sodium hydroxide (NaOH) and alkanolamines, such as triethanolamine. youtube.comgoogle.com
Specialized Catalysts: To achieve better control over the reaction, specialized catalysts have been developed. These include calcium-based and aluminum-magnesium-based catalysts, particularly for the ethoxylation of fatty acid esters. frontiersin.org Advanced systems using alkaline earth metal sulfonates combined with lanthanide-series metal salts (e.g., Lanthanum or Neodymium salts) are designed to produce ethoxylates with a narrower range of oligomer distribution and fewer by-products. scispace.com
Reaction Conditions: The reaction is typically carried out in a batch reactor under controlled conditions.
Temperature: Elevated temperatures are required, generally in the range of 120°C to 185°C. researchgate.netgoogle.comfrontiersin.org
Pressure: The reaction may be performed under an elevated pressure of 1 to 5 bar to maintain ethylene oxide in the liquid phase and increase reaction rates. google.comgoogle.com
Atmosphere: An inert atmosphere, typically nitrogen, is maintained throughout the process to prevent the oxidation of the unsaturated linoleic acid and to safely handle the reactive ethylene oxide. youtube.comresearchgate.net
Table 1: Typical Reaction Conditions for Linoleic Acid Ethoxylation
| Parameter | Range | Common Values | Source(s) |
|---|---|---|---|
| Temperature | 120 - 185 °C | 140 - 160 °C | youtube.comresearchgate.netfrontiersin.org |
| Pressure | 1 - 5 bar | Atmospheric to 3 bar | google.comgoogle.com |
| Catalyst | Alkaline (KOH, K₂CO₃) | 0.5 - 2% by weight | researchgate.netnih.govgoogle.com |
| Atmosphere | Inert | Nitrogen | youtube.comresearchgate.net |
The degree of ethoxylation—the average number of ethylene oxide units added to the linoleic acid molecule—is a crucial parameter that dictates the physicochemical properties of the resulting surfactant, such as its hydrophilic-lipophilic balance (HLB), solubility, and emulsification capacity. aryanchemical.comnih.gov
Precise control over the ethoxylation degree is challenging. The reaction of the first mole of ethylene oxide with the fatty acid often proceeds at a different rate than subsequent additions, leading to a product that is a mixture of molecules with varying lengths of the polyethylene glycol chain. youtube.comwikipedia.org This mixture is known as an oligomer distribution or homolog distribution. windows.netwikipedia.org
Several factors are manipulated to control the average degree of ethoxylation and the breadth of the oligomer distribution:
Reaction Time and Temperature: A direct correlation exists between these parameters and the extent of ethoxylation. Longer reaction times and higher temperatures generally result in a higher average number of ethylene oxide units being added. researchgate.netnih.gov
Catalyst Selection: The use of more sophisticated catalysts, such as those based on alkaline earth metals or certain coordination catalysts, can significantly narrow the oligomer distribution, leading to a more uniform product known as a "narrow-range ethoxylate". scispace.comwikipedia.org For the ethoxylation of fatty acid methyl esters, calcium-based catalysts have been shown to yield products with a narrow distribution. researchgate.net
Reactant Stoichiometry: The primary method for controlling the average degree of ethoxylation is by carefully metering the amount of ethylene oxide fed into the reactor relative to the amount of linoleic acid. researchgate.net The progress of the reaction is often monitored by the weight gain of the reactor contents. researchgate.net
The high temperatures and reactive nature of the ethoxylation process inevitably lead to the formation of by-products, which can affect the performance and properties of the final product.
Major By-products:
Polyethylene Glycols (PEGs): These are formed by the self-polymerization of ethylene oxide. The presence of water significantly promotes this side reaction. youtube.comfrontiersin.orgfrontiersin.org
Diesters: At the elevated temperatures used for ethoxylation, ester interchange reactions can occur, leading to the formation of diesters of polyethylene glycol and linoleic acid. youtube.comfrontiersin.org
Unreacted Linoleic Acid: A portion of the initial fatty acid may remain unreacted in the final mixture. windows.netresearchgate.net
Minimization Strategies:
Catalyst Choice: As mentioned, catalysts designed for narrow-range ethoxylation can also help to suppress the formation of by-products. scispace.com
Process Conditions: Thoroughly drying the fatty acid and catalyst mixture before the introduction of ethylene oxide is a critical step to minimize the formation of PEGs. youtube.com Strict control over reaction temperature and ethylene oxide addition rate can also help to favor the desired reaction pathway over side reactions. youtube.com
To ensure the quality and consistency of the ethoxylated intermediate, it is thoroughly analyzed using a suite of analytical techniques. This characterization confirms the structure, average degree of ethoxylation, oligomer distribution, and purity of the product.
Spectroscopic Methods:
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the successful ethoxylation by identifying the characteristic ether linkages (C-O-C) of the polyethylene glycol chain and the ester group. researchgate.netbiointerfaceresearch.com
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information and is used to calculate the average degree of ethoxylation by comparing the integral of the protons on the polyethylene glycol chain to the protons on the fatty acid backbone. researchgate.netbiointerfaceresearch.com
Chromatographic Techniques:
Gas Chromatography (GC-FID, GC-MS): Used to quantify unreacted starting material and analyze the composition of the product mixture, particularly for lower molecular weight ethoxylates. frontiersin.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the components of the complex ethoxylate mixture, allowing for the quantification of unreacted acid, monoesters, and diesters. frontiersin.org
Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the polymer chains, providing a clear picture of the oligomer distribution. frontiersin.org
Mass Spectrometry:
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) and Electrospray Ionization (ESI-MS): These powerful techniques are used to identify the individual oligomers present in the mixture and map their distribution, providing precise information on the different species formed during the reaction, including PEGs and diesters. frontiersin.org
Wet Chemical Analysis:
Iodine Value: This titration method is used to determine the degree of unsaturation. It is performed to verify that the double bonds in the linoleic acid chain have not been compromised during the ethoxylation process. frontiersin.org
Acid Value: Measures the amount of residual unreacted linoleic acid in the product. researchgate.net
Hydroxyl Value: Indicates the concentration of terminal hydroxyl groups, which is inversely related to the average molecular weight and can be used to estimate the degree of ethoxylation.
Table 2: Analytical Techniques for Characterizing Ethoxylated Linoleic Acid
| Technique | Purpose | Finding(s) | Source(s) |
|---|---|---|---|
| FTIR Spectroscopy | Structural Confirmation | Identification of ether (C-O-C) and ester (C=O) functional groups. | researchgate.netbiointerfaceresearch.com |
| ¹H NMR Spectroscopy | Structural Confirmation & Ethoxylation Degree | Quantifies the average number of ethylene oxide units per molecule. | researchgate.netbiointerfaceresearch.com |
| HPLC | Compositional Analysis | Separation and quantification of monoesters, diesters, and unreacted acid. | frontiersin.org |
| GPC | Molecular Weight Distribution | Determines the distribution of oligomer chain lengths (homologs). | frontiersin.org |
| MALDI/ESI-MS | Oligomer Identification | Provides detailed mass data for each oligomer species in the mixture. | frontiersin.org |
| Iodine Value | Integrity of Unsaturation | Confirms that the double bonds of the linoleic acid backbone remain intact. | frontiersin.org |
Phosphation Methodologies
Reaction Conditions and Process Optimization for Phosphation
Optimizing the phosphation process involves balancing reaction rate, yield, and the desired product composition while minimizing undesirable by-products. Key conditions include temperature, reaction time, and the potential use of solvents or catalysts.
Temperature: The reaction is often conducted at elevated temperatures, typically ranging from 60°C to 100°C, to ensure a reasonable reaction rate and to keep the viscous reactants manageable. researchgate.net
Reaction Time: The reaction is typically allowed to proceed for several hours to ensure maximum conversion of the starting materials. researchgate.net
Solvent: While often performed neat (solvent-free), the reaction can be carried out in a solvent to help control viscosity and temperature. researchgate.netgoogle.com
Agitation: Efficient mixing is essential due to the viscosity of the reactants and to ensure homogeneity, which promotes the desired reaction pathways.
Post-reaction Hydrolysis: After the initial reaction with the phosphating agent (especially P₂O₅), a hydrolysis step with water is necessary to convert any remaining phosphoric anhydride (B1165640) moieties into phosphoric acid groups. google.com
Process optimization aims to achieve a high conversion rate (often greater than 98%) with a minimal amount of residual unreacted alcohol ethoxylate and phosphoric acid. researchgate.netgoogle.com The presence of excess phosphoric acid can be detrimental in certain applications and may cause phase separation in formulated products. researchgate.net
Structural Elucidation and Confirmation of Linoleic Acid, Ethoxylated, Phosphated
Confirming the structure of the synthesized compound requires a suite of analytical techniques to determine the length of the polyoxyethylene chain and the relative quantities of the different phosphate (B84403) ester species.
Analytical Approaches for Determining Ethoxylation Number
The degree of ethoxylation, or the average number of ethylene oxide (EO) units per molecule, is a fundamental characteristic of the ethoxylated linoleic acid precursor. Several analytical methods can be employed for this determination.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and identifying the components in a mixture of ethoxylated fatty acids. By using a suitable column (e.g., C8 or Si-60) and a gradient elution system, it is possible to separate the oligomers with different numbers of EO units. nih.govtandfonline.com This allows for the determination of the entire EO distribution.
Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is another widely used method. The fatty alcohol ethoxylates may require derivatization to increase their volatility for GC analysis. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of LC with the identification capabilities of MS, making it highly effective for analyzing the composition of ethoxylation products. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to determine the average number of ethoxylation units by comparing the integral of the signals from the ethylene oxide protons to the integral of the signals from the protons on the linoleic acid backbone.
Quantification of Mono-ester and Di-ester Content
Once the phosphation reaction is complete, it is crucial to quantify the amounts of mono-ester, di-ester, and residual phosphoric acid in the product mixture.
Potentiometric Titration: This is a common and effective method for determining the relative amounts of the different acidic species. The method relies on the fact that the mono-ester, di-ester, and free phosphoric acid have different numbers of acidic protons, which are titrated to distinct pH endpoints. p2infohouse.org
The di-ester has one acidic proton.
The mono-ester has two acidic protons.
Phosphoric acid has three acidic protons. By titrating the sample with a standard base (e.g., NaOH) and monitoring the pH, multiple inflection points on the titration curve can be identified, allowing for the calculation of the concentration of each component. p2infohouse.org
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy: Since each phosphate species (mono-ester, di-ester, phosphoric acid) has a unique chemical environment around the phosphorus atom, they will exhibit distinct signals in a ³¹P-NMR spectrum. By integrating the areas of these signals, the molar ratio of the different phosphate esters can be directly determined. researchgate.net
Capillary Zone Electrophoresis (CZE): CZE has been shown to be a rapid and reliable method for the separation and quantification of mono- and di-alkyl phosphates, offering an alternative to chromatographic methods. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): Advanced LC-MS methods can also be developed to separate and quantify the different phosphate esters, providing high sensitivity and specificity. nih.gov
Table 2: Analytical Techniques for Structural Characterization
| Analytical Goal | Technique | Principle | Reference |
|---|---|---|---|
| Determine Ethoxylation Number | HPLC | Separation of oligomers based on polarity/size. | nih.gov, tandfonline.com |
| GC/GC-MS | Separation of (derivatized) volatile components. | rsc.org | |
| Quantify Ester Content | Potentiometric Titration | Titration of acidic protons to different pH endpoints. | p2infohouse.org |
| ³¹P-NMR Spectroscopy | Different chemical shifts for P atoms in mono-ester, di-ester, and phosphoric acid. | researchgate.net | |
| Capillary Zone Electrophoresis | Separation based on charge and size in an electric field. | nih.gov |
Purity Assessment and Impurity Profiling
The comprehensive evaluation of "this compound" purity is critical to ensure its quality and performance in various applications. This involves the identification and quantification of the main product, as well as residual starting materials, byproducts, and any degradation products formed during the synthesis and storage. The complex nature of this molecule, which incorporates a fatty acid, an ethoxylated chain, and a phosphate group, necessitates the use of a combination of analytical techniques to obtain a complete impurity profile.
The manufacturing process, which involves the sequential ethoxylation of linoleic acid followed by phosphation, can introduce several types of impurities. These can originate from the raw materials themselves, side reactions occurring during the ethoxylation and phosphation steps, or subsequent degradation.
Common Impurities and Their Origins
A critical aspect of quality control is the identification of potential impurities. Based on the synthetic route, the following impurities are commonly anticipated:
Unreacted Starting Materials: Residual linoleic acid and unreacted ethylene oxide (though the latter is highly volatile and unlikely to be present in the final product) can be present.
Byproducts of Ethoxylation: The ethoxylation process does not yield a single, uniform chain length but rather a distribution of polyethylene glycol (PEG) chain lengths. Furthermore, side reactions can lead to the formation of polyethylene glycols (PEGs) and diesters (where two ethoxylated linoleic acid chains are linked by a PEG chain). frontiersin.org
Byproducts of Phosphation: The phosphation step is a key determinant of the final product's properties and can also be a source of impurities. The reaction of ethoxylated linoleic acid with a phosphating agent, such as polyphosphoric acid or phosphorus pentoxide, results in a mixture of mono- and di-phosphate esters. The ratio of these esters is a critical quality attribute. researchgate.net In addition, residual, unreacted phosphating agent (e.g., phosphoric acid) can remain in the final product. researchgate.net
Degradation Products: The presence of double bonds in the linoleic acid backbone makes the molecule susceptible to oxidation, which can lead to the formation of various oxidized byproducts. Additionally, the ether linkages in the polyethylene glycol chain can undergo degradation, particularly under harsh temperature or pH conditions.
A summary of potential impurities and their typical sources is provided in the table below.
| Impurity Class | Specific Examples | Potential Origin |
| Residual Reactants | Linoleic Acid | Incomplete ethoxylation reaction. |
| Ethylene Oxide | Incomplete reaction during ethoxylation (highly volatile). | |
| Phosphating Agent (e.g., Phosphoric Acid) | Incomplete reaction during phosphation. researchgate.net | |
| Ethoxylation Byproducts | Polyethylene Glycols (PEGs) | Side reaction during ethoxylation. frontiersin.org |
| Ethoxylated Linoleic Acid Diesters | Side reaction during ethoxylation. frontiersin.org | |
| Phosphation Byproducts | Di-phosphate Esters | Co-product of the phosphation reaction. researchgate.net |
| Degradation Products | Oxidized Linoleic Acid Derivatives | Oxidation of the unsaturated fatty acid chain. |
| Formaldehyde, Acetaldehyde | Degradation of the polyethylene glycol chain. |
Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is required to comprehensively assess the purity of ethoxylated and phosphated linoleic acid. No single technique can provide a complete picture of all potential impurities.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing these complex surfactants. thermofisher.com Different HPLC modes can be employed to separate various components:
Reversed-Phase HPLC (RP-HPLC): This is useful for separating components based on their hydrophobicity. It can effectively separate unreacted linoleic acid from the more polar ethoxylated and phosphated products. chromatographyonline.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for separating the oligomeric distribution of the ethoxylated chains. chromatographyonline.com
Two-Dimensional Liquid Chromatography (2D-LC): Combining two different chromatographic modes, such as HILIC and RP-HPLC, provides enhanced separation power for highly complex samples. chromatographyonline.com
Detection methods coupled with HPLC are crucial for identification and quantification. Since many of these compounds lack a strong UV chromophore, universal detectors are often preferred:
Evaporative Light Scattering Detector (ELSD): ELSD is a mass-based detector that is suitable for non-volatile analytes. thermofisher.comchromatographyonline.com
Charged Aerosol Detector (CAD): CAD is another mass-based detector known for its consistent response for non-volatile compounds. thermofisher.com
Mass Spectrometry (MS): Coupling HPLC with MS (HPLC-MS) allows for the identification of impurities by providing molecular weight information. chromatographyonline.comwaters.com
Gas Chromatography (GC), often coupled with MS (GC-MS), can also be used, particularly for analyzing the fatty acid composition after derivatization to more volatile esters. waters.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound.
31P NMR Spectroscopy: This is the most direct and powerful technique for characterizing the phosphate moiety. It can distinguish between and quantify the relative amounts of mono-phosphate esters, di-phosphate esters, and residual inorganic phosphate. nih.govavantiresearch.comotago.ac.nz The chemical shifts in the 31P NMR spectrum are sensitive to the local chemical environment of the phosphorus atom, providing a clear fingerprint of the different phosphate species present. researchgate.net
Titration Methods:
Potentiometric Titration is a classical and robust method used to determine the acid value of the phosphate ester product. The acid value can be used to estimate the ratio of mono- to di-esters and the amount of free phosphoric acid, providing valuable information about the composition of the final product.
The table below summarizes the primary analytical techniques and their specific applications in the purity assessment of this compound.
| Analytical Technique | Primary Application | Detectable Impurities/Parameters |
| HPLC (RP, HILIC, 2D-LC) | Separation of components based on polarity and size. thermofisher.comchromatographyonline.comchromatographyonline.com | Unreacted linoleic acid, oligomer distribution, diesters. |
| GC-MS | Analysis of volatile components and fatty acid profile. waters.com | Fatty acid composition, potential volatile degradation products. |
| 31P NMR | Characterization and quantification of phosphate species. nih.govavantiresearch.comotago.ac.nz | Mono-phosphate esters, di-phosphate esters, residual phosphoric acid. |
| 1H and 13C NMR | Structural elucidation of the overall molecule. | Confirmation of the linoleic acid and PEG structures. |
| Potentiometric Titration | Determination of acid value. | Estimation of mono/di-ester ratio and free phosphoric acid. |
| HPLC-MS | Identification of unknown impurities. chromatographyonline.comwaters.com | Molecular weight determination of byproducts and degradation products. |
By employing a combination of these orthogonal analytical techniques, a comprehensive understanding of the purity and impurity profile of "this compound" can be achieved, ensuring its suitability for its intended applications.
Interfacial Phenomena and Solution Behavior: Mechanistic Investigations
Adsorption Mechanisms at Interfaces
The amphiphilic nature of ethoxylated and phosphated linoleic acid drives its accumulation at interfaces, such as liquid-liquid and liquid-air, significantly altering the interfacial properties. The dynamics and thermodynamics of this adsorption process, along with the influence of the molecule's specific chemical structure, are critical to understanding its performance in various applications.
The adsorption of surfactants at fluid interfaces is a dynamic process governed by the concentration of the surfactant in the bulk solution. ethz.ch As the concentration of ethoxylated, phosphated linoleic acid increases, the interfacial tension decreases until the critical micelle concentration (CMC) is reached, at which point the interface becomes saturated and the interfacial tension stabilizes. ethz.chacs.org The driving forces for this adsorption are the hydrophobic interactions between the linoleic acid tail and the non-aqueous phase (or air) and the free energy of adsorption. ethz.chacs.org
The kinetics of adsorption, or how quickly the surfactant molecules arrange themselves at the interface, can be influenced by several factors. For non-ionic surfactants, a mixed diffusion-kinetic adsorption mechanism is often observed, where both the rate of diffusion of surfactant molecules to the interface and the energy barrier to adsorption play a role. nih.gov The thermodynamic favorability of the adsorption process is indicated by a negative Gibbs free energy of adsorption (ΔG°ads). This value is influenced by both enthalpic (ΔH°ads) and entropic (ΔS°ads) contributions. The process is typically spontaneous. researchgate.net For instance, studies on similar phosphate-containing compounds have shown that the adsorption can be either an exothermic or endothermic process. researchgate.netmdpi.com
Key Thermodynamic Parameters of Adsorption:
| Parameter | Description | Significance |
| ΔG°ads | Gibbs Free Energy of Adsorption | Indicates the spontaneity of the adsorption process. A negative value signifies a spontaneous process. researchgate.net |
| ΔH°ads | Enthalpy of Adsorption | Represents the heat change during adsorption. Can be exothermic (negative value) or endothermic (positive value). researchgate.net |
| ΔS°ads | Entropy of Adsorption | Reflects the change in randomness or disorder at the interface during adsorption. A positive value indicates increased disorder. researchgate.net |
This table provides a generalized overview of the thermodynamic parameters relevant to the adsorption of surfactants like ethoxylated, phosphated linoleic acid.
The specific molecular structure of linoleic acid, ethoxylated, phosphated plays a crucial role in its interfacial behavior. Key architectural features include the degree of ethoxylation and the state of the phosphate (B84403) group.
The degree of ethoxylation , which refers to the number of ethylene (B1197577) oxide units in the hydrophilic head, significantly impacts the hydrophilic-lipophilic balance (HLB) of the surfactant. An increase in the degree of ethoxylation generally enhances the hydrophilicity of the molecule. nih.gov This can lead to a higher critical micelle concentration (CMC) and can influence the packing of the surfactant molecules at the interface. smolecule.com The ethoxy groups can also interact with counterions, such as Na+, which can affect the electrostatic interactions at the interface. researchgate.net
The layer of adsorbed ethoxylated, phosphated linoleic acid molecules at an interface forms a film with distinct rheological properties. Interfacial rheology is the study of the deformation and flow of this two-dimensional film. mdpi.com These properties are critical for the stability of emulsions and foams.
The presence of the adsorbed surfactant film imparts elasticity and viscosity to the interface. The Gibbs-Marangoni effect is a key phenomenon where gradients in interfacial tension, caused by local variations in surfactant concentration due to expansion or contraction of the interface, create a restoring force that resists film thinning and rupture. mdpi.com This effect contributes to the elasticity of the interface and is crucial for foam and emulsion stability. mdpi.com The dilational modulus, a measure of the interface's resistance to changes in area, is an important parameter in characterizing the interfacial film. Studies on fatty acid monolayers have shown that the dilational modulus increases significantly as the monolayer becomes more condensed. mdpi.com The interactions between the ethoxylated and phosphated headgroups, as well as the hydrophobic interactions between the linoleic acid tails within the adsorbed film, will dictate the film's viscoelastic properties.
Micellization and Supramolecular Assembly in Aqueous Systems
Above a certain concentration in an aqueous solution, individual surfactant molecules of ethoxylated, phosphated linoleic acid begin to self-assemble into organized aggregates known as micelles. This process, termed micellization, is a fundamental property of surfactants and is driven by the hydrophobic effect. wikipedia.org
The critical micelle concentration (CMC) is the specific concentration of a surfactant at which micelle formation begins. wikipedia.org It is a key parameter that indicates the surfactant's efficiency. Below the CMC, the surfactant exists primarily as monomers in the solution. Above the CMC, any additional surfactant molecules added to the system will preferentially form micelles. acs.org
The CMC of ethoxylated, phosphated linoleic acid is influenced by its molecular structure. Fatty acid surfactants typically have CMC values in the range of 10-100 mg/L. smolecule.com For linoleic acid itself, a CMC of 167 µM has been reported at pH 10. nih.gov The introduction of ethoxy and phosphate groups is expected to alter this value. Generally, increasing the ethylene oxide content in a surfactant leads to a higher CMC due to increased hydrophilicity. smolecule.com Conversely, factors that decrease the repulsion between the ionic headgroups, such as increased salt concentration, can lower the CMC for ionic surfactants. researchgate.net
Factors Influencing the CMC of Ethoxylated, Phosphated Linoleic Acid:
| Factor | Effect on CMC | Rationale |
| Increased Ethoxylation | Increase | Enhances the hydrophilicity of the surfactant molecule. smolecule.com |
| Increased Ionic Strength | Decrease | Shields the electrostatic repulsion between the charged phosphate headgroups, favoring aggregation. researchgate.net |
| pH | Dependent | Affects the ionization state of the phosphate group, thereby influencing electrostatic interactions. researchgate.net |
This table summarizes the expected qualitative effects of different factors on the CMC of ethoxylated, phosphated linoleic acid based on general surfactant principles.
The micelles formed by ethoxylated, phosphated linoleic acid in aqueous solutions are dynamic supramolecular assemblies. researchgate.net The hydrophobic linoleic acid tails form the core of the micelle, effectively shielded from the surrounding water, while the hydrophilic ethoxylated and phosphated headgroups form the outer corona, interacting with the aqueous environment. smolecule.com
The morphology of these micelles can vary depending on factors such as surfactant concentration, temperature, pH, and ionic strength. Common micellar shapes include spherical, cylindrical (rod-like), and lamellar (bilayer) structures. The surfactant packing parameter, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail, can be used to predict the likely micellar morphology. wikipedia.org While spherical micelles are common at concentrations just above the CMC, transitions to other morphologies can occur at higher concentrations or under different solution conditions. The presence of the charged phosphate group and the bulky ethoxylated chains will significantly influence the packing of the molecules and thus the resulting micellar structure.
Factors Influencing Micellar Properties (e.g., Temperature, Ionic Strength, pH)
The formation of micelles by surfactants in a solution is a critical phenomenon that dictates their functionality in various applications. This process is characterized by the critical micelle concentration (CMC), the threshold concentration above which micelles spontaneously form. The CMC and other micellar properties of ethoxylated, phosphated linoleic acid are significantly influenced by environmental factors such as temperature, ionic strength, and pH.
Ionic Strength: The addition of electrolytes (increasing ionic strength) significantly affects the micellization of ionic surfactants like phosphated linoleic acid ethoxylate. The presence of counter-ions in the solution shields the electrostatic repulsion between the charged phosphate head groups of the surfactant molecules in a micelle. This shielding reduces the repulsion, making it easier for micelles to form. Consequently, the CMC of anionic surfactants generally decreases with an increase in the concentration of added salt. nih.gov This effect allows for the formation of more stable emulsions and dispersions even in high electrolyte systems. crodaagriculture.com Phosphate esters are noted for their high electrolyte tolerance. lankem.comlankem.com
pH: The pH of the solution has a profound impact on the micellar properties of pH-sensitive surfactants, including ethoxylated, phosphated linoleic acid. The phosphate head group is anionic and its degree of ionization is dependent on the pH. At low pH, the phosphate group will be in its acidic, less ionized form. As the pH increases, the phosphate group deprotonates, becoming more negatively charged. This increase in charge leads to greater electrostatic repulsion between the head groups, which opposes micellization and thus tends to increase the CMC. Conversely, a decrease in pH reduces this repulsion, favoring micelle formation at lower concentrations. Studies on linoleic acid have shown that increasing the pH modifies the stabilization of the particles, and at a pH of around 10-11, the system becomes polydisperse due to the dynamic equilibrium of micelle formation and disintegration. researchgate.net The adsorption behavior of surfactants, which is related to micellization, is also influenced by pH. nih.gov
Table 1: Influence of Environmental Factors on Micellar Properties of Ethoxylated, Phosphated Linoleic Acid
| Factor | General Effect on CMC | Underlying Mechanism |
|---|---|---|
| Temperature | Exhibits a U-shaped curve for the ionic part; decreases for the non-ionic part. scialert.netscispace.com | For the ionic phosphate head, there's a balance between hydrophobic chain desolvation and head group hydration disruption. For the ethoxylated chain, increased temperature causes dehydration, enhancing hydrophobicity. scialert.netscispace.com |
| Ionic Strength | Decreases | Added electrolytes shield the electrostatic repulsion between the anionic phosphate head groups, facilitating micelle formation at lower concentrations. nih.gov |
| pH | Increases with increasing pH | As pH increases, the phosphate head groups become more deprotonated and negatively charged, leading to greater electrostatic repulsion that hinders micelle formation. researchgate.net |
Emulsification and Dispersion Stabilization Principles
Fundamental Mechanisms of Emulsion Formation and Stabilization
Ethoxylated, phosphated linoleic acid is an effective emulsifying agent due to its amphiphilic nature, possessing both a hydrophobic linoleic acid tail and a hydrophilic head composed of the ethoxylated chain and the anionic phosphate group. The fundamental mechanism of emulsion formation involves the reduction of interfacial tension between two immiscible liquids, typically oil and water.
During emulsification, high shear is applied to break down one liquid phase into small droplets within the other continuous phase. Surfactants like ethoxylated, phosphated linoleic acid rapidly migrate to the newly created oil-water interface. google.com The hydrophobic tails orient themselves into the oil phase, while the hydrophilic heads remain in the water phase. This arrangement lowers the free energy of the system by reducing the interfacial tension, which facilitates the formation of smaller, more stable droplets.
Once the emulsion is formed, the surfactant molecules create a protective interfacial film around each droplet. chemgulf.com This film acts as a barrier, preventing the droplets from coming into direct contact and merging. The stabilization is achieved through two primary mechanisms:
Electrostatic Stabilization: The phosphated head group imparts a negative charge to the surface of the oil droplets in an oil-in-water emulsion. This creates repulsive electrostatic forces between the droplets, preventing them from aggregating.
Steric Stabilization: The ethoxylated chains extend from the droplet surface into the aqueous phase. These hydrated chains form a physical barrier that sterically hinders the close approach of other droplets.
The combination of good emulsification and dispersing properties makes phosphate esters ideal surfactants for specialized formulations. lankem.comhroc.in The balance between the hydrophilic (ethoxylation degree) and lipophilic (linoleic acid chain) parts of the molecule is crucial for its emulsifying performance. smolecule.com
Role of Interfacial Layer in Preventing Emulsion Breakdown (Creaming, Flocculation, Coalescence, Ostwald Ripening)
The stability of an emulsion is determined by its ability to resist physical changes over time. The interfacial layer formed by ethoxylated, phosphated linoleic acid plays a crucial role in preventing the primary mechanisms of emulsion breakdown.
Creaming/Sedimentation: This process, driven by density differences between the two phases, is not directly prevented by the interfacial film but is influenced by droplet size. By creating small, well-dispersed droplets, the surfactant helps to slow down the rate of creaming.
Flocculation: This is the aggregation of droplets into loose clusters without the rupture of the interfacial film. The electrostatic repulsion from the anionic phosphate groups and the steric hindrance from the bulky ethoxylated chains provide a robust barrier against flocculation.
Coalescence: This is an irreversible process where aggregated droplets merge to form larger ones, eventually leading to phase separation. A strong, viscoelastic interfacial film is essential to prevent coalescence. researchgate.net The adsorbed layer of ethoxylated, phosphated linoleic acid provides a mechanical barrier that resists rupture when droplets collide. Phospholipids (B1166683), a related class of compounds, have been shown to provide stability by acting as both a mechanical and electrostatic barrier to coalescence. nih.gov
Ostwald Ripening: This phenomenon occurs in polydisperse emulsions where smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit on larger droplets. This is driven by the higher solubility of the dispersed phase in smaller droplets. A dense and impermeable interfacial film can slow down the rate of Ostwald ripening by hindering the diffusion of oil molecules.
The effectiveness of the interfacial layer depends on factors like the concentration of the surfactant and the degree of ethoxylation, which influences the thickness and density of the protective layer. smolecule.com
Investigation of Dispersion Mechanisms in Particulate Systems
Ethoxylated, phosphated linoleic acid also functions as an effective dispersant for solid particles in a liquid medium. The mechanism is analogous to emulsion stabilization. The surfactant molecules adsorb onto the surface of the particles, preventing them from aggregating and settling.
The phosphate group, being a strong acid, can form strong interactions with the particle surface, especially with metal oxides or other polar surfaces, acting as an "anchor" for the surfactant molecule. ethox.com The hydrophobic linoleic acid tail and the hydrophilic ethoxylated chain then extend into the liquid medium.
Stabilization of the dispersion is achieved through:
Electrostatic Repulsion: The anionic phosphate head group creates a surface charge on the particles, leading to electrostatic repulsion between them.
Steric Hindrance: The ethoxylated chains provide a steric barrier, preventing the particles from getting close enough to experience strong attractive forces (like van der Waals forces).
Phosphate esters are used as primary dispersants in the formulation of suspension concentrates, allowing for stable dispersions with high solids content. lankem.comhroc.in Their ability to improve the dispersion of pigments is a key application in industries like coatings. ethox.com The choice of the hydrophobe and the degree of ethoxylation significantly affect the performance of phosphate esters as dispersants. lankem.com
Interactions with Other Chemical Species in Complex Systems
Co-surfactant Effects and Synergistic Interactions
In many formulations, ethoxylated, phosphated linoleic acid is used in combination with other surfactants, known as co-surfactants, to achieve enhanced performance through synergistic interactions. Synergism occurs when the combined effect of the surfactants is greater than the sum of their individual effects. nih.gov
The addition of a co-surfactant can modify the packing of the surfactant molecules at the interface, leading to a more stable interfacial film. For instance, a nonionic co-surfactant can be incorporated between the ionic head groups of the primary phosphated surfactant at the interface. This reduces the electrostatic repulsion between the head groups, allowing for tighter packing and a stronger, more rigid interfacial layer. This can lead to the formation of smaller emulsion droplets and enhanced long-term stability.
Key synergistic effects include:
Reduced CMC: Mixtures of surfactants often exhibit a lower CMC than the individual components, making the formulation more efficient.
Enhanced Interfacial Activity: Co-surfactants can help to further lower the interfacial tension, improving emulsification and wetting.
Modified Emulsion Type: The presence of a co-surfactant can influence the hydrophilic-lipophilic balance (HLB) of the system, potentially allowing for the formation of different emulsion types (e.g., microemulsions).
Improved Stability in Challenging Conditions: Certain phosphate esters are designed to be partnered with more oil-soluble phosphate esters to improve emulsion stability in high electrolyte conditions. crodaagriculture.com Blends of alkoxylated and non-alkoxylated fatty alcohol phosphate esters can be used to balance emulsion stability with other desirable properties. google.com
For example, tributyl phosphate can act as a co-surfactant in some emulsion systems, helping to form smaller and more stable oil droplets by reducing surface tension. chemgulf.com The interaction between different surfactants, such as cationic and nonionic types, can lead to significant synergistic effects in modifying parameters like surface tension and foamability. nih.gov
Polymer-Surfactant Interactions at Interfaces and in Solution
The interaction between polymers and surfactants such as this compound is a complex phenomenon governed by a combination of electrostatic, hydrophobic, and steric forces. As an anionic surfactant, this compound possesses a negatively charged phosphate headgroup, a flexible hydrophilic chain of ethylene oxide units, and a hydrophobic linoleic acid tail. These structural features dictate its interaction with various types of polymers in aqueous solutions and at interfaces.
In solution, the interaction typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the pure surfactant. At the CAC, surfactant molecules begin to bind to the polymer chains, forming polymer-surfactant complexes. The nature of this interaction is highly dependent on the polymer's chemical structure.
Interaction with Cationic Polymers: Strong electrostatic attraction is the primary driving force for interaction between the anionic phosphate group of the surfactant and positively charged segments of cationic polymers. This leads to the formation of stable complexes, which can result in phase separation or precipitation, depending on the concentration and charge density of the components.
Interaction with Neutral Polymers: For neutral polymers, particularly those with hydrophobic segments like polyethylene (B3416737) glycol-polyvinyl acetate copolymers (PEG-g-PVAc), the interaction is driven by hydrophobic forces. bris.ac.uk The hydrophobic linoleic acid tail of the surfactant can associate with the polymer's hydrophobic regions, while the hydrophilic ethoxylated phosphate portion remains exposed to the aqueous phase. smolecule.com This can lead to synergistic adsorption at interfaces at low surfactant concentrations, where the polymer and surfactant molecules co-adsorb to more effectively reduce surface tension. bris.ac.uk As the surfactant concentration increases, a competitive adsorption regime may be reached where the more surface-active surfactant molecules displace the polymer from the interface. bris.ac.uk
Interaction with Anionic Polymers: Interactions with other anionic polymers are generally weak due to electrostatic repulsion between the surfactant's phosphate headgroup and the polymer's negative charges. However, interactions can still occur under specific conditions, such as in the presence of multivalent counterions that can bridge the negative charges.
The table below summarizes the primary interaction forces and expected behaviors for this compound with different polymer types.
| Polymer Type | Primary Driving Force | Expected Behavior in Solution | Expected Behavior at Interface |
|---|---|---|---|
| Cationic | Electrostatic Attraction | Strong complexation, potential for precipitation | Formation of dense, mixed interfacial layers |
| Neutral (Amphiphilic) | Hydrophobic Interaction | Formation of polymer-surfactant complexes above CAC | Synergistic adsorption at low surfactant concentration, competitive adsorption at high concentration bris.ac.uk |
| Anionic | Electrostatic Repulsion | Generally weak or no interaction | Competitive adsorption for interfacial sites |
Adsorption on Solid Surfaces (e.g., Mineral Flotation)
This compound is designed to function as a surface-active agent, and its ability to adsorb onto solid surfaces is critical for applications such as mineral flotation. Froth flotation is a widely used method for concentrating ores, which relies on the selective modification of mineral surfaces to render them either hydrophobic (air-avid) or hydrophilic (water-avid). semanticscholar.org
As an anionic surfactant, this compound can act as a collector for various minerals. The adsorption mechanism is dictated by the chemical functionalities of the molecule and the surface chemistry of the solid.
Phosphate Headgroup: The anionic phosphate group serves as the primary anchoring point for adsorption onto positively charged or polar mineral surfaces. In the flotation of phosphate ores like apatite (a calcium phosphate mineral), the phosphate headgroup can chemisorb onto calcium ion sites on the mineral lattice. semanticscholar.orgresearchgate.net This targeted interaction provides selectivity for phosphate minerals over silicate gangue.
Linoleic Acid Tail: Once the headgroup is anchored, the double unsaturated, hydrophobic linoleic acid tail extends outward from the surface into the aqueous pulp. This hydrocarbon layer effectively transforms the mineral surface from hydrophilic to hydrophobic. The presence of unsaturation in the fatty acid chain has been shown to enhance collection ability compared to saturated fatty acids. semanticscholar.org
Ethoxylated Chain: The ethylene oxide units provide several functions. They can increase the surfactant's tolerance to hard water ions (e.g., Ca²⁺, Mg²⁺) by sterically hindering the precipitation of insoluble metal salts, which is a common issue with traditional fatty acid collectors. researchgate.net The ethoxylated chain also modifies the hydrophilic-lipophilic balance (HLB) of the molecule, influencing its solubility and adsorption characteristics. Research has shown that using fatty acid ethoxylates, even at a low degree of ethoxylation, in conjunction with primary anionic collectors can significantly improve the selectivity of the flotation process. googleapis.com
In the context of apatite flotation, reagents combining fatty acids with ethoxylated alcohols are used to improve recovery and concentrate grade. researchgate.net The use of non-ionic surfactants in combination with fatty acid collectors has been demonstrated to enhance the recovery of the valuable component, lower collector consumption, and increase its selective adsorption on the mineral surface. semanticscholar.org The process involves conditioning the mineral pulp with the collector, where adsorption occurs, followed by the introduction of air bubbles. The now-hydrophobic mineral particles attach to the air bubbles and are carried to the surface in a froth, separating them from the hydrophilic gangue minerals. semanticscholar.org
Beyond mineral flotation, the constituent parts of the molecule show affinity for other solid surfaces. Studies on the adsorption of unsaturated fatty acids like linoleic acid have demonstrated their ability to adsorb onto steel and finely dispersed magnetite surfaces from organic solvents. nih.govresearchgate.net This indicates a broader potential for this class of compounds as surface modifiers in various industrial applications.
The following table presents illustrative data on the effect of using mixed collector systems, similar in principle to combining fatty acid and ethoxylated functionalities, in phosphate flotation.
| Collector System | Feed Grade (% P₂O₅) | Concentrate Grade (% P₂O₅) | Recovery (% P₂O₅) | Reference Condition |
|---|---|---|---|---|
| Tall Oil Fatty Acids + Polyoxyethylene Cetyl Ether | 9.1 | 31.2 | 45.5 | Pilot-scale column with phosphate modifier and starch depressant researchgate.net |
| Tall Oil Fatty Acid + Anionic Phospholane / Amine | - | 31.23 | 95.22 | Anionic/cationic reverse flotation with sodium tripolyphosphate as depressant semanticscholar.org |
Advanced Analytical and Characterization Techniques in Research
Chromatographic and Separation Techniques
Chromatography is essential for separating the complex mixture of molecules that can be present in a commercial sample of ethoxylated and phosphated linoleic acid and for analyzing its constituent parts.
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. Due to its high molecular weight and polarity, intact ethoxylated and phosphated linoleic acid is not sufficiently volatile for direct GC analysis. researchgate.net However, GC is extensively used for compositional analysis following chemical cleavage and derivatization.
Fatty Acid Analysis: The ester linkage can be broken through hydrolysis. The liberated linoleic acid is then converted into a more volatile derivative, most commonly a fatty acid methyl ester (FAME), through esterification. nih.govifremer.fr GC-FID (Flame Ionization Detection) can then be used to quantify the fatty acid composition, while GC-MS (Mass Spectrometry) can confirm the identity of the fatty acid moiety based on its mass spectrum. ifremer.frnih.gov
Ethoxylation Product Analysis: The hydrophilic portion can also be analyzed by GC after derivatization. Silylation, using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the terminal hydroxyl group into a trimethylsilyl (B98337) (TMS) ether, which is much more volatile and amenable to GC analysis. researchgate.net This allows for the determination of the distribution of ethoxylation products. thermofisher.com GC is also used to detect and quantify potential by-products of the ethoxylation process, such as 1,4-dioxane. frontiersin.orgpharmaceuticalconferences.com
| Analytical Target | Derivatization Method | GC Column Type | Detector | Information Obtained |
| Fatty Acid Moiety | Transesterification to FAMEs | Polar (e.g., Wax) or non-polar (e.g., DB-5) | FID, MS | Identity and purity of the fatty acid backbone. nih.gov |
| Ethoxylate Chain | Silylation to TMS ethers | Non-polar, high-temperature (e.g., SE54) | FID, MS | Distribution of ethylene (B1197577) oxide oligomers. thermofisher.com |
| Process Impurities (e.g., 1,4-Dioxane) | Direct Injection | Polar (e.g., HP-INNOWAX) | FID, MS | Quantification of residual by-products. frontiersin.org |
This table summarizes typical GC methodologies for analyzing the components of ethoxylated and phosphated linoleic acid after chemical modification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of the intact ethoxylated phosphated linoleic acid. It excels at separating complex mixtures of non-volatile surfactants based on their physicochemical properties. thermofisher.com
Reversed-Phase HPLC (RP-HPLC): In this mode, separation is based on hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. For a mixture of ethoxylated surfactants, RP-HPLC primarily separates homologues based on the length of the fatty acid alkyl chain. thermofisher.com All ethylene oxide (EO) oligomers with the same fatty acid chain tend to co-elute or show suppressed separation. thermofisher.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a less polar mobile phase. It is highly effective for separating compounds based on their polarity. In the case of ethoxylated surfactants, HILIC provides excellent separation of oligomers according to their degree of ethoxylation, i.e., the number of repeating EO units. thermofisher.comchromatographyonline.com
HPLC with Mass Spectrometry (HPLC/MS): Coupling HPLC with a mass spectrometer provides the ultimate analytical power. As components elute from the HPLC column, they are ionized (e.g., via Electrospray Ionization, ESI) and their mass-to-charge ratio is determined. nih.gov This allows for the positive identification and quantification of each individual homologue (differing by an EO unit mass of 44 Da) and isomer present in the mixture. frontiersin.orgnih.gov It is particularly useful for analyzing complex phosphorylated compounds and their isomers. cardiff.ac.ukimtaktusa.com
| HPLC Mode | Separation Principle | Primary Separation Based On | Typical Application |
| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity | Alkyl (fatty acid) chain length | Analysis of hydrophobic chain distribution. thermofisher.com |
| Hydrophilic Interaction (HILIC) | Partitioning based on hydrophilicity | Number of ethoxylate (EO) units | Determination of ethoxylation degree and distribution. chromatographyonline.com |
| HPLC-MS | Mass-to-charge ratio of eluted compounds | Mass of individual molecules | Definitive identification and quantification of all homologues and isomers. frontiersin.orgnih.gov |
This table compares the primary HPLC modes for the analysis of ethoxylated and phosphated linoleic acid.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymeric and oligomeric compounds such as ethoxylated fatty acids. researchgate.netshimadzu.com The fundamental principle of GPC involves the separation of molecules based on their hydrodynamic volume in solution. researchgate.net As the sample passes through a column packed with a porous gel, larger molecules are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying degrees and have a longer elution time. researchgate.netresearchgate.net This separation allows for the determination of key molecular weight averages, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.netfrontiersin.org
In the analysis of linoleic acid, ethoxylated, phosphated, GPC is employed to characterize the distribution of ethoxylate chain lengths. The ethoxylation process results in a mixture of molecules with varying numbers of ethylene oxide units, leading to a distribution of molecular weights. lcms.cz A typical GPC analysis of a similar ethoxylated fatty acid ester might reveal distinct fractions corresponding to unreacted starting material, the main ethoxylated product distribution, and potentially higher molecular weight by-products such as di-esters or polyethylene (B3416737) glycols (PEGs). researchgate.netlcms.cz
The resulting chromatogram provides a visual representation of this distribution. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or polyethylene glycol), the elution times can be converted into a molecular weight distribution curve. nih.gov From this curve, the average molecular weights and PDI can be calculated. A low PDI value (closer to 1.0) indicates a narrow distribution of ethoxylate chains, which can be desirable for specific performance characteristics. frontiersin.org
Table 1: Representative GPC Data for an Ethoxylated Fatty Acid Derivative
| Parameter | Value |
| Number-Average Molecular Weight (Mn) (Da) | 1,250 |
| Weight-Average Molecular Weight (Mw) (Da) | 1,400 |
| Polydispersity Index (PDI) | 1.12 |
Matrix-Assisted Laser Desorption/Ionization (MALDI) for Oligomer Distribution
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an exceptionally well-suited soft ionization technique for the detailed characterization of ethoxylated compounds. plos.orgplos.org It provides precise information on the distribution of oligomers (molecules with different numbers of repeating monomer units) within a sample. plos.orgrepec.org For this compound, MALDI-TOF MS can resolve individual molecules that differ by a single ethylene oxide unit (mass of 44 Da). plos.orgplos.org
The analysis involves co-crystallizing the sample with a matrix compound that strongly absorbs the laser energy. researchgate.net When irradiated by the laser, the matrix desorbs and ionizes the analyte molecules, typically forming singly charged ions with minimal fragmentation. plos.orgrepec.org These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined based on their travel time to the detector.
The resulting MALDI spectrum for an ethoxylated product displays a series of regularly spaced peaks, forming a characteristic bell-shaped distribution. plos.orgplos.org Each peak corresponds to a specific oligomer of the phosphated linoleic acid with a different number of ethoxy groups. lcms.czplos.org The m/z value of the most intense peak in the distribution represents the most abundant oligomer in the mixture. plos.org By analyzing the intensities of all the peaks in the series, a detailed profile of the oligomer distribution can be constructed. usp.orgnih.gov This level of detail is critical for understanding how the synthesis conditions affect the final product composition and for correlating the oligomer distribution with surfactant performance. plos.org
Table 2: Illustrative Oligomer Distribution of an Ethoxylated Oleyl Alcohol (a proxy for ethoxylated linoleic acid) by MALDI-TOF MS
| Number of Ethoxy Units (n) | Calculated m/z (Da) | Relative Intensity (%) |
| 5 | 491.4 | 15 |
| 6 | 535.4 | 45 |
| 7 | 579.5 | 100 |
| 8 | 623.5 | 85 |
| 9 | 667.6 | 50 |
| 10 | 711.6 | 25 |
Note: m/z values are hypothetical and based on the sodium adduct of the molecule.
Surface and Colloidal Characterization Techniques
The performance of surfactants is intrinsically linked to their behavior at interfaces and their ability to self-assemble in solution. The following techniques are essential for characterizing these surface and colloidal properties.
Dynamic Light Scattering (DLS) for Particle Size Distribution and Micelle Sizing
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of submicron particles, such as micelles and emulsion droplets, suspended in a liquid. malvernpanalytical.comresearchgate.net The method is based on the principle of Brownian motion; smaller particles diffuse more rapidly through the solution than larger ones. malvernpanalytical.com When a laser illuminates the sample, the scattering intensity fluctuates over time due to this random motion. anton-paar.com DLS analyzes these intensity fluctuations to calculate the translational diffusion coefficient (D) of the particles, which is then used to determine the hydrodynamic diameter (dн) via the Stokes-Einstein equation. malvernpanalytical.com
For this compound, DLS is critical for studying its self-assembly into micelles above the critical micelle concentration (CMC). jocpr.com It can provide the average micelle size and the polydispersity of the micelle population. jocpr.commuser-my.com Furthermore, in emulsion formulations where this compound acts as an emulsifier, DLS is used to measure the size distribution of the oil droplets, a key factor in emulsion stability and appearance. researchgate.netnanoscience.com The size of micelles or emulsion droplets can be influenced by factors such as surfactant concentration, pH, and ionic strength, all of which can be systematically investigated using DLS. researchgate.net
Table 3: Representative DLS Data on the Effect of Surfactant Concentration on Micelle Size
| Surfactant Concentration | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |
| 0.1% (w/v) | 12.5 | 0.21 |
| 0.5% (w/v) | 10.8 | 0.18 |
| 1.0% (w/v) | 10.2 | 0.15 |
| 5.0% (w/v) | 9.7 | 0.13 |
Zeta Potential Measurements for Surface Charge and Colloid Stability Assessment
Zeta potential is a key indicator of the stability of colloidal dispersions, including emulsions and suspensions stabilized by surfactants like this compound. nanoscience.com It is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. researchgate.net A charged particle in a liquid will attract a layer of counter-ions, forming an electrical double layer. The zeta potential is the electric potential at the boundary of this double layer. nanoscience.com
The measurement is typically performed using Electrophoretic Light Scattering (ELS), where an electric field is applied across the sample. researchgate.net The velocity of the charged particles moving towards the oppositely charged electrode (electrophoretic mobility) is measured by light scattering. This mobility is then used to calculate the zeta potential.
For emulsions stabilized by this compound, the zeta potential of the droplets provides insight into the system's long-term stability. nanoscience.comresearchgate.net Generally, particles with a zeta potential more positive than +30 mV or more negative than -30 mV are considered to have sufficient electrostatic repulsion to be stable and resist aggregation or flocculation. nih.gov Even though ethoxylated surfactants are non-ionic, emulsions stabilized by them can exhibit a negative zeta potential, which may be attributed to the adsorption of anions (like hydroxyl ions) from the aqueous phase or the presence of anionic species like the phosphate (B84403) group in the molecule itself. biolinchina.com Measuring zeta potential as a function of pH can also identify the isoelectric point, the pH at which the zeta potential is zero and the system is least stable. researchgate.net
Table 4: Example of Zeta Potential Measurements for an O/W Emulsion at Different pH Values
| pH | Zeta Potential (mV) | Colloidal Stability Prediction |
| 3.0 | -15.2 | Incipient Instability |
| 5.0 | -28.5 | Moderate Stability |
| 7.0 | -42.8 | Good Stability |
| 9.0 | -55.1 | Excellent Stability |
Surface and Interfacial Tension Measurement Techniques (e.g., Pendant Drop, Wilhelmy Plate)
The primary function of a surfactant is to reduce surface tension (at the air-liquid interface) and interfacial tension (at the liquid-liquid interface). Techniques like the pendant drop and Wilhelmy plate methods are fundamental for quantifying this property. biolinscientific.com
The Pendant Drop method is an optical technique where the shape of a drop of liquid hanging from a needle is analyzed. ustb.edu.cn The shape of the drop is determined by the balance between its weight (which tends to elongate it) and the surface tension (which tends to keep it spherical). ustb.edu.cnnih.gov By fitting the drop's profile to the Young-Laplace equation, the surface or interfacial tension can be calculated with high precision. nih.gov This method is advantageous when only small sample volumes are available. ustb.edu.cn
The Wilhelmy Plate method is a force-based technique. researchgate.net A thin plate, typically made of platinum, is oriented perpendicular to the interface, and the force exerted on it by the liquid's meniscus is measured by a sensitive balance or tensiometer. usp.org Assuming complete wetting (a contact angle of zero), the surface tension is directly proportional to the measured force. researchgate.net This method is highly accurate and can be used to monitor the change in surface tension over time as surfactant molecules adsorb to the interface. researchgate.net
For this compound, these measurements are crucial for determining its efficiency as a surfactant. A study on linoleic acid itself showed that surface tension is highly dependent on concentration and pH, with a sharp decrease in surface tension observed as the concentration increases up to the point of micelle formation. researchgate.net
Table 5: Surface Tension of Linoleic Acid Solutions at Varying pH (Illustrative)
| pH | Concentration (µM) | Surface Tension (mN/m) |
| 10.0 | 50 | 55.3 |
| 10.0 | 100 | 42.1 |
| 10.0 | 167 (CMC) | 31.5 |
| 9.0 | 60 | 38.7 |
| 8.0 | 21 | 45.2 |
Data adapted from principles described in literature for linoleic acid. researchgate.net
Quartz Crystal Microbalance with Dissipation (QCM-D) for Real-time Adsorption Behavior and Film Viscoelasticity
Quartz Crystal Microbalance with Dissipation (QCM-D) is a highly sensitive, surface-based technique that provides real-time information on mass changes and the viscoelastic properties of thin films at the nanoscale. biolinscientific.comresearchgate.net It is an invaluable tool for studying the adsorption and interaction of surfactants like this compound with various surfaces.
The core of the instrument is a piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency. researchgate.net When molecules adsorb onto the sensor surface, the added mass causes a decrease in the resonance frequency (Δf), which is directly proportional to the adsorbed mass (including any coupled solvent). Simultaneously, QCM-D measures the energy dissipation (ΔD) of the sensor's oscillation. researchgate.net The dissipation provides qualitative information about the structural properties of the adsorbed film; a rigid, compact layer results in a small change in dissipation, while a soft, diffuse, or viscoelastic layer causes a larger change. researchgate.net
By monitoring Δf and ΔD over time, QCM-D can elucidate the kinetics of surfactant adsorption, the amount of surfactant that binds to a surface, and the structure of the resulting adsorbed layer. ustb.edu.cn For instance, the adsorption process might show an initial rapid phase followed by a slower rearrangement of the surfactant molecules on the surface to form structures like hemimicelles or admicelles. Such studies are critical for applications where surface modification is key, such as in detergency, lubrication, and flotation.
Table 6: Representative QCM-D Data for Surfactant Adsorption onto a Hydrophobic Surface
| Time (minutes) | Change in Frequency (Δf, Hz) | Change in Dissipation (ΔD, x10⁻⁶) | Adsorption Phase |
| 0 | 0 | 0 | Baseline (Buffer) |
| 2 | -5 | 0.5 | Initial Adsorption |
| 5 | -20 | 2.1 | Layer Growth |
| 10 | -28 | 3.5 | Saturation/Rearrangement |
| 15 | -29 | 3.6 | Equilibrium |
| 20 (Rinse) | -10 | 1.2 | Desorption/Residual Layer |
Cryo-Transmission Electron Microscopy (Cryo-TEM) and Scanning Electron Microscopy (SEM) for Morphological Studies of Aggregates and Emulsions
Information not available in the searched scientific literature.
Environmental Fate and Degradation Research
Biodegradation Pathways and Kinetics
The biodegradation of "linoleic acid, ethoxylated, phosphated" involves the microbial breakdown of the molecule, which can proceed through different pathways depending on the environmental conditions, particularly the presence or absence of oxygen.
Standardized test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are employed to assess the biodegradability of chemical substances. For surfactants like "this compound," ready biodegradability tests (e.g., OECD 301 series) are crucial for determining their potential persistence in the environment. oecd.org These tests typically measure the extent of mineralization (conversion to CO2, water, and mineral salts) over a 28-day period. oecd.org
Aerobic Degradation: In the presence of oxygen, the biodegradation of ethoxylated fatty acids and similar non-ionic surfactants is generally initiated by the central fission of the ether bond between the alkyl chain and the polyoxyethylene chain. nih.govpjoes.com This primary degradation step results in the formation of a fatty alcohol and polyethylene (B3416737) glycol (PEG). Subsequently, the fatty alcohol undergoes rapid β-oxidation, while the PEG is progressively shortened by the cleavage of ethylene (B1197577) oxide units. nih.govpjoes.com The phosphate (B84403) ester group is expected to be hydrolyzed by phosphatases, releasing inorganic phosphate, which is a nutrient, and the corresponding ethoxylated linoleic acid. Studies on other organophosphate esters have shown that hydrolysis is a significant degradation pathway. gdut.edu.cn
Anaerobic Degradation: Under anaerobic conditions, the degradation pathways differ. For ethoxylated surfactants, the primary degradation mechanism often involves the stepwise shortening of the ethoxylate chain from the terminal end. nih.gov The unsaturated linoleic acid backbone can be hydrogenated by certain rumen bacteria. nih.gov The complete mineralization under anaerobic conditions is a multi-step process involving a consortium of microorganisms. nih.gov While many surfactants are readily biodegradable under aerobic conditions, their persistence can be greater in anaerobic environments like sediments and some soil layers. researchgate.net
| Condition | Primary Degradation Pathway | Initial Products |
|---|---|---|
| Aerobic | Central fission of ethoxylate chain, Hydrolysis of phosphate ester | Linoleic acid, Polyethylene glycol (PEG), Inorganic phosphate |
| Anaerobic | Stepwise shortening of ethoxylate chain, Hydrogenation of fatty acid, Hydrolysis of phosphate ester | Shorter-chain ethoxylates, Stearic acid (or other saturated fatty acids), Inorganic phosphate |
The elucidation of degradation pathways relies on the identification of intermediate metabolites. For ethoxylated fatty acids, key metabolites include:
Polyethylene glycols (PEGs): Formed from the cleavage of the ethoxylate chain. nih.govpjoes.com These can be further degraded, sometimes leading to the formation of carboxylated PEGs. nih.gov
Carboxylated fatty acids: Resulting from the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) followed by β-oxidation.
Shorter-chain fatty acids: Produced through the β-oxidation of the linoleic acid chain.
Inorganic phosphate: Released upon the hydrolysis of the phosphate ester group.
The degradation of the linoleic acid component itself proceeds through the well-established β-oxidation pathway, yielding acetyl-CoA. nih.gov Under anaerobic conditions, hydrogenation of the double bonds of linoleic acid can occur, leading to the formation of oleic and stearic acids before further degradation.
Environmental Distribution and Persistence Modeling
The distribution of "this compound" in the environment is governed by its physicochemical properties, which in turn are influenced by its molecular structure.
As an anionic surfactant, "this compound" is expected to sorb to soil and sediment particles. The extent of sorption is influenced by several factors, including the organic carbon content of the soil, clay content, pH, and the presence of cations. researchgate.net The anionic phosphate group can interact with positively charged sites on mineral surfaces and organic matter. The hydrophobic linoleic acid chain also contributes to sorption through hydrophobic interactions.
The soil adsorption coefficient (Kd) is a key parameter used to quantify the partitioning of a chemical between the solid and water phases. ecetoc.orgchemsafetypro.com For anionic surfactants, Kd values can be variable and are dependent on the specific soil properties. nih.gov Higher Kd values indicate stronger sorption and lower mobility in the soil. Modeling studies are often employed to predict the sorption of anionic surfactants based on their molecular properties and soil characteristics. researchgate.net
| Factor | Influence on Sorption |
|---|---|
| Soil Organic Carbon | Increases sorption through hydrophobic interactions. chemsafetypro.com |
| Clay Content | Can increase sorption due to electrostatic interactions. researchgate.net |
| pH | Affects the surface charge of soil minerals and the ionization state of the surfactant. |
| Cation Presence (e.g., Ca²⁺, Mg²⁺) | Can bridge the anionic surfactant to negatively charged soil particles, increasing sorption. |
The aqueous solubility of "this compound" is a critical factor determining its mobility in the environment. The ethoxylate chain generally increases water solubility, while the long hydrophobic linoleic acid chain decreases it. venus-goa.com The presence of the charged phosphate group significantly enhances water solubility compared to its non-phosphated counterpart. venus-goa.com
The transport of this compound in soil and water is a function of its solubility and sorption characteristics. High water solubility and low sorption to soil particles will result in greater mobility and potential for leaching into groundwater. Conversely, strong sorption will limit its transport in the aqueous phase. Environmental fate models, which incorporate parameters like Kd and water solubility, are used to predict the movement and persistence of such chemicals in the environment. wiley.com
Photodegradation and Chemical Hydrolysis in Environmental Systems
The abiotic degradation of "this compound" in the environment is primarily governed by two key processes: photodegradation, which is induced by sunlight, and chemical hydrolysis, the reaction with water. The molecular structure of this surfactant, featuring an unsaturated fatty acid chain (linoleic acid), an ethoxylated chain, and a phosphate ester group, dictates its susceptibility to these degradation pathways.
Photodegradation
Direct photolysis, the breakdown of a molecule by direct absorption of light, is generally not considered a major degradation pathway for many organophosphate esters (OPEs) in aquatic environments. researchgate.net However, the presence of the unsaturated linoleic acid component in "this compound" could make it more susceptible to indirect photodegradation processes. The double bonds in the linoleic acid chain can be targets for reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are naturally generated in sunlit waters. acs.org
Studies on other organic compounds have shown that the rate of degradation by hydroxyl radicals can be significant. For instance, the half-lives of some OPEs in natural waters, where the concentration of •OH is low, can range from hours to several months, but in advanced oxidation processes with high •OH concentrations, the half-lives can be reduced to seconds. acs.orgresearchgate.net The unsaturated C=C bonds in the linoleic acid moiety are known to be reactive towards photochemically produced oxidants, which can lead to the formation of lipid hydroperoxides and subsequent degradation. nih.govnih.gov
Chemical Hydrolysis
Chemical hydrolysis is a significant abiotic degradation pathway for phosphate esters in aqueous environments. cabidigitallibrary.org The rate of hydrolysis of organophosphate triesters is highly dependent on the pH of the surrounding water. nih.gov Generally, the hydrolysis of these compounds is slow at neutral pH but is catalyzed by both acidic and basic conditions, with a notable increase in the degradation rate at higher pH levels. nih.govresearchgate.net
Research on a range of organophosphate triesters has shown that at a pH of 7, many are stable with no significant degradation over a 35-day period. nih.gov However, as the pH increases to 11 and 13, the half-lives of many OPEs decrease significantly, ranging from days to less than an hour for some compounds. nih.gov The stability of OPEs to hydrolysis is also influenced by the nature of the organic substituents. Generally, aryl-substituted phosphate esters are less stable than alkyl-substituted ones. nih.gov Given that "this compound" is an alkyl-based phosphate ester, it would be expected to exhibit greater stability compared to aryl phosphate esters.
The hydrolysis of a phosphate triester can lead to the formation of diester and monoester derivatives. nih.gov Studies have indicated that the resulting organophosphate diesters are often more resistant to further hydrolysis than the parent triester, suggesting they can be persistent end products in the environment. nih.gov
The table below summarizes the expected behavior of "this compound" based on the degradation of related compounds.
| Degradation Pathway | Influencing Factors | Expected Behavior of this compound | Research Findings on Related Compounds |
| Photodegradation | Light Intensity, Presence of Photosensitizers (e.g., humic acids), Reactive Oxygen Species (ROS) | Susceptible to indirect photodegradation via reaction with hydroxyl radicals at the unsaturated linoleic acid chain. | OPEs are generally resistant to direct photolysis but can be degraded by •OH radicals. researchgate.netacs.org Unsaturated fatty acids are known to undergo photo-oxidation. nih.gov |
| Chemical Hydrolysis | pH, Temperature | Hydrolysis rate is expected to be slow at neutral pH and increase significantly under alkaline conditions. | Hydrolysis of organophosphate triesters is pH-dependent, with increased degradation at basic pH. Alkyl phosphate esters are generally more stable than aryl esters. nih.gov |
Comparative Environmental Impact Studies with Alternative Surfactant Chemistries
Comparison with Other Anionic Surfactants
Anionic surfactants are a diverse group that includes linear alkylbenzene sulfonates (LAS), alcohol sulfates (AS), alcohol ether sulfates (AES), and phosphate esters. The environmental impact of these surfactants is related to their chemical structure, particularly the length of the alkyl chain and the nature of the hydrophilic head group. p2infohouse.org Generally, toxicity to aquatic organisms increases with the length of the hydrophobic alkyl chain. p2infohouse.org
Quantitative structure-activity relationship (QSAR) studies have been used to compare the aquatic toxicity of different anionic surfactants. For example, a study comparing linear alkylbenzene sulfonates (LAS) and ester sulfonates (ES) to Daphnia magna found that the toxicity could be correlated with the octanol-water partition coefficient (log P), a measure of hydrophobicity. nih.gov While specific comparative ecotoxicity data for "this compound" is scarce, it is expected to exhibit toxic properties characteristic of anionic surfactants. Anionic surfactants can interact with biological membranes, leading to adverse effects on aquatic organisms. witpress.comresearchgate.net
Comparison with Nonionic Surfactants
Nonionic surfactants, such as alcohol ethoxylates (AEs), are another major class of surfactants used in a wide range of applications. In general, nonionic surfactants are considered to be less irritating than anionic surfactants. nih.gov From an environmental perspective, both classes of surfactants are designed to be biodegradable. nih.gov
The following table provides a comparative overview of the environmental characteristics of different surfactant classes, which helps to contextualize the potential impact of "this compound".
| Surfactant Class | Key Characteristics | General Environmental Profile |
| Phosphate Esters (Anionic) | Good stability over a broad pH range, good solubility, corrosion inhibiting properties. researchgate.net | Can be persistent under certain conditions. Toxicity is related to the alkyl chain length. The phosphate group can contribute to eutrophication. |
| Linear Alkylbenzene Sulfonates (LAS) (Anionic) | Widely used anionic surfactant. | Readily biodegradable under aerobic conditions, but less so under anaerobic conditions. Can be toxic to aquatic organisms. researchgate.net |
| Alcohol Ethoxylates (AEs) (Nonionic) | Good cleaning performance, especially on greasy soils. | Generally readily biodegradable. Toxicity varies with the length of the alkyl chain and the degree of ethoxylation. nih.gov |
Advanced Research Topics and Future Directions
Computational and Theoretical Modeling of Molecular Interactions
Computational and theoretical modeling have become indispensable tools in surfactant science, offering molecular-level insights that are often difficult to obtain through experimental methods alone. For a complex surfactant such as linoleic acid, ethoxylated, phosphated, these models are crucial for understanding its behavior at interfaces, its self-assembly in solution, and the relationship between its molecular architecture and its functional properties.
Molecular dynamics (MD) simulations provide a virtual microscope to observe the dynamic behavior of surfactant molecules at an atomistic level. These simulations model the movement and interactions of atoms and molecules over time, allowing researchers to study processes like the adsorption of surfactants at an oil-water or air-water interface and their subsequent self-assembly into complex structures like micelles or bilayers. rsc.orgresearchgate.net
For this compound, MD simulations can elucidate how the molecule orients itself at an interface. The hydrophobic linoleic acid tail preferentially resides in the non-polar phase (e.g., oil), while the hydrophilic ethoxylated and phosphated head group remains in the aqueous phase. nih.gov Simulations can track the rapid process of aggregation, where randomly dispersed monomers spontaneously form micelles to minimize the unfavorable contact between their hydrophobic tails and water. researchgate.net Studies on similar fatty acid systems show that this self-assembly can occur within nanoseconds, leading to stable, compact micellar structures. researchgate.net
Key research findings from MD simulations on related surfactant systems include:
Influence of Molecular Structure: The balance between the hydrophobic and hydrophilic parts of the molecule dictates the geometry and size of the self-assembled aggregates. nih.gov
Role of Counterions and pH: The ionization state of the phosphate (B84403) group, influenced by pH, and the presence of counterions can significantly alter the packing and morphology of the surfactant assemblies. nih.govnih.gov Simulations have shown that increasing the charge on the head group through deprotonation can drive morphological changes from discrete patches to continuous bilayers on a surface. nih.gov
Interfacial Structure: At interfaces, surfactants like phosphated ethoxylates can form distinct layers. Neutron reflection studies, often complemented by MD simulations, have revealed bilayer structures for some peptide surfactants at the solid-liquid interface, with a well-defined hydrophobic core and hydrated hydrophilic outer layers. nih.gov
| Simulation Focus | Key Parameters Investigated | Primary Insights Gained | Relevance to this compound |
|---|---|---|---|
| Self-Assembly of Fatty Acids | Monomer concentration, pH, counterion presence | Reveals mechanism and timescale of micelle/bilayer formation; demonstrates pH-dependent phase transitions. researchgate.netnih.gov | Predicts how the linoleic acid tail drives aggregation and how solution pH affects the phosphated head group's interactions. |
| Interfacial Adsorption | Surface chemistry, surfactant structure (e.g., chain length) | Determines molecular orientation at interfaces and the structure of the adsorbed layer (e.g., monolayer, bilayer). nih.govnih.gov | Models adsorption at oil-water or solid-liquid interfaces, crucial for emulsification and dispersion applications. |
| Behavior of Ethoxylated Chains | Degree of ethoxylation, temperature | Captures the conformation and hydration of poly(ethylene oxide) chains, affecting solubility and phase behavior (cloud point). acs.org | Helps understand the role of the ethoxylated segment in controlling the surfactant's temperature sensitivity and hydrophilic character. |
| Interaction with Other Molecules | Presence of co-solutes, polymers, or active ingredients | Elucidates how the surfactant micelle can encapsulate or interact with other species. purdue.edumdpi.com | Provides a basis for designing formulation systems where the surfactant acts as a delivery vehicle or stabilizer. |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. mdpi.com These methods are used to understand the relationship between a molecule's structure and its chemical reactivity. For this compound, these calculations are particularly valuable for characterizing the phosphated head group, which is the primary site of ionic interactions and chemical reactivity.
Research on organophosphorus compounds and phospholipids (B1166683) demonstrates that quantum calculations can determine:
Charge Distribution: The calculations can map the partial charges on each atom, confirming the high negative charge localization on the oxygen atoms of the phosphate group. mdpi.com This information is critical for understanding electrostatic interactions with counterions, water molecules, and charged surfaces.
Molecular Geometry: Optimization of the molecular geometry reveals the most stable three-dimensional structure of the surfactant head group, including bond lengths and angles. mdpi.com
Reactivity Indices: Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's susceptibility to nucleophilic or electrophilic attack. This is relevant for understanding potential degradation pathways or interactions with other chemical species. researchgate.net
Hydration Energy: The binding energy of water molecules to the phosphate group can be calculated, providing a quantitative measure of its hydrophilicity and how it structures water at the interface. nih.gov Studies on the dimethylphosphate anion, for instance, have quantified the strong binding energies of water molecules, confirming the phosphate group's role as a potent hydrophilic anchor. nih.gov
| Computational Method | Property Calculated | Insight Provided | Reference Example |
|---|---|---|---|
| Density Functional Theory (DFT) | Partial atomic charges, molecular orbitals (HOMO/LUMO) | Reveals charge distribution on the phosphate head; correlates structure with antibacterial activity. mdpi.com | Modeling of Polymerizable Quaternary Ammonium Salts mdpi.com |
| Semi-empirical (e.g., PM3) | Electronic structure, heat of formation | Provides a faster method to explore electronic structure and stability of different surfactant isomers. researchgate.net | Calculations on Fatty Alkyl Succinate Surfactants researchgate.net |
| Ab initio (e.g., PCILO) | Binding energy of water molecules | Quantifies the hydration of the phosphate group, a key factor in its hydrophilic character. nih.gov | Hydration of Dimethylphosphate Anion nih.gov |
| MNDO / MM2 | Conformation and structure-reactivity | Studies the relationship between the 3D structure and reactivity of neutral and acidic phosphorus esters. researchgate.net | Structure-reactivity studies of organophosphorus compounds researchgate.net |
Predictive modeling, including Quantitative Structure-Property Relationship (QSPR) and machine learning (ML) approaches, aims to establish a mathematical correlation between a molecule's structural features (molecular descriptors) and its macroscopic performance. nih.govnih.gov This allows for the in silico screening of new surfactant candidates, reducing the need for extensive and time-consuming laboratory experiments. nih.gov
For a surfactant like this compound, key molecular descriptors would include:
Topological descriptors: Related to the connectivity of atoms.
Geometrical descriptors: Such as molecular volume or surface area.
Quantum-chemical descriptors: Like partial charges or dipole moment, derived from methods described in the previous section.
Constitutional descriptors: Such as molecular weight, number of double bonds (from the linoleic acid tail), and the number of ethoxy units.
These descriptors can be used as inputs for models that predict performance metrics such as:
Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.
Emulsification capacity: The ability to stabilize oil-in-water or water-in-oil emulsions.
Viscosity reduction: Important in applications like enhanced oil recovery. nih.gov
Aquatic toxicity: To assess environmental impact. nih.gov
Recent studies have successfully used machine learning algorithms, such as artificial neural networks (ANN) and random forest (RF), to predict the performance of surfactants in various applications. nih.govmst.edu For example, a large dataset was used to train an ANN model to predict the viscosity of oil-in-water emulsions based on inputs like surfactant type, concentration, and temperature, achieving high accuracy. nih.gov
| Modeling Approach | Typical Input Descriptors | Predicted Performance Metric | Example Application |
|---|---|---|---|
| Interspecies Correlation Estimation (ICE) | Log Klipw (liposome-water partitioning coefficient) | Aquatic toxicity (HC5) | Hazard assessment of nonionic alcohol ethoxylates nih.gov |
| Machine Learning (ANN, DT, etc.) | Surfactant concentration, temperature, salinity, crude oil density | Oil-in-water emulsion viscosity | Enhanced oil recovery simulation nih.gov |
| Machine Learning (Random Forest) | Surfactant concentration, IFT, oil gravity, contact angle | Incremental oil recovery | Surfactant huff-puff in carbonate reservoirs mst.edu |
Development of Sustainable Synthesis Routes
The chemical industry is undergoing a significant shift towards sustainability, driven by environmental regulations and consumer demand for "green" products. seatexcorp.com For surfactants, this involves moving away from petrochemical feedstocks and energy-intensive processes towards renewable resources and the principles of green chemistry.
A key advantage of this compound is that its primary building blocks can be derived from renewable resources. rsc.orgmdpi.com Surfactants where the hydrophobic part, hydrophilic part, or both are derived from natural sources are termed "bio-based". researchgate.net
Linoleic Acid: The hydrophobic tail of the surfactant is a polyunsaturated omega-6 fatty acid. It is one of the most common fatty acids found in nature, readily available from various vegetable oils such as sunflower, safflower, and soybean oil. mdpi.com Utilizing this feedstock places the surfactant in the category of oleochemicals, which are chemicals derived from plant and animal fats.
Ethoxylate Chain: Traditionally, the ethylene (B1197577) oxide (EO) used for ethoxylation is derived from petroleum. However, significant progress has been made in producing bio-based ethylene oxide (bio-EO) from bio-ethanol, which is fermented from sugar crops like corn or sugarcane. coatingsworld.com The availability of bio-EO makes it possible to produce 100% renewable ethoxylated surfactants, dramatically reducing the carbon footprint of the final product without sacrificing performance. coatingsworld.com
Phosphate Group: The phosphorus for the phosphate head group is typically derived from phosphoric acid, which is produced from mined phosphate rock. While not a biological feedstock, research into phosphorus recovery and recycling from waste streams is an active area aligned with circular economy principles.
The use of these renewable feedstocks distinguishes bio-based surfactants from biosurfactants, which are produced directly by microorganisms through fermentation processes. locusbioenergy.com
| Surfactant Component | Conventional Source | Bio-based/Renewable Source | Reference |
|---|---|---|---|
| Hydrophobic Tail (C18) | Petrochemicals (synthetic fatty acids) | Linoleic acid from vegetable oils (sunflower, soybean, etc.) | mdpi.comresearchgate.net |
| Hydrophilic Chain (Ethoxylate) | Petroleum-derived ethylene | Bio-ethanol from fermentation of sugars (corn, sugarcane) | coatingsworld.com |
| Hydrophilic Head (Phosphate) | Mined phosphate rock | Phosphate rock; future potential from nutrient recycling streams | N/A |
The development of sustainable synthesis routes extends beyond the choice of feedstock to encompass the entire chemical process. The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. researchgate.net
Applying these principles to the synthesis of this compound involves:
Waste Prevention: Optimizing reaction conditions to minimize the formation of by-products, such as di- and tri-esters or polyethylene (B3416737) glycols (PEGs). surfactgreen.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. surfactgreen.com
Use of Safer Solvents and Auxiliaries: Many traditional surfactant syntheses are conducted in bulk, eliminating the need for organic solvents. nih.gov Where solvents are necessary, green alternatives like supercritical CO₂ can be used, which can lower reaction temperatures and improve the removal of condensates like water. nih.gov
Use of Renewable Feedstocks: As detailed in section 6.2.1, using linoleic acid and bio-EO is a core green chemistry principle. researchgate.net
Design for Degradation: The linoleic acid backbone and the ester/ether linkages are generally susceptible to biodegradation, making the surfactant less persistent in the environment compared to some highly branched or aromatic surfactants. surfactgreen.com
| Green Chemistry Principle | Application in Synthesis/Processing | Benefit | Reference |
|---|---|---|---|
| 1. Waste Prevention | Optimize catalyst and reaction conditions to control mono- to di-ester ratio. | Reduces by-product formation and purification needs. | surfactgreen.com |
| 2. Atom Economy | Select reactions like direct phosphation that incorporate most of the reactants' atoms into the product. | Maximizes raw material efficiency. | surfactgreen.com |
| 3. Use of Safer Solvents | Employ solvent-free (bulk) synthesis or use green solvents like supercritical CO₂. | Eliminates volatile organic compounds (VOCs) and can lower process temperature. | nih.gov |
| 5. Use of Renewable Feedstocks | Utilize linoleic acid from plant oils and ethylene oxide from bio-ethanol. | Reduces dependence on fossil fuels and lowers carbon footprint. | coatingsworld.comresearchgate.net |
| 9. Catalysis | Develop more efficient and selective catalysts for ethoxylation and phosphation. | Lowers energy requirements and improves product purity. | nih.gov |
Novel Applications in Advanced Materials Science and Engineering
The unique molecular architecture of this compound, which combines a hydrophobic fatty acid tail, a hydrophilic ethoxylated chain, and a reactive phosphate headgroup, opens up a range of possibilities for its application in advanced materials science. This section explores its potential in the design of sophisticated fluidic systems, the engineering of functional surfaces, and the synthesis of novel nanomaterials.
Design of Structured Fluids and Colloidal Systems (e.g., Responsive Emulsions, Smart Dispersions)
This compound is a multifunctional surfactant capable of self-assembling into complex structures in solution, making it a valuable component in the formulation of structured fluids and colloidal systems. Its amphiphilic nature, with a lipophilic linoleic acid tail and a hydrophilic poly(ethylene oxide) chain, allows it to stabilize oil-in-water or water-in-oil emulsions. The presence of the phosphate group adds a pH-responsive character, enabling the creation of "smart" or "responsive" emulsions.
Responsive Emulsions: At different pH values, the degree of ionization of the phosphate headgroup changes, which in turn alters the hydrophilic-lipophilic balance (HLB) of the surfactant. This change can be harnessed to control the stability and rheological properties of an emulsion. For instance, an emulsion stabilized by this surfactant could be designed to break, or invert its phase, in response to a specific pH trigger. This property is highly desirable in applications such as controlled drug delivery, where the release of an active ingredient can be triggered by the specific pH environment of a target site in the body, or in industrial processes where controlled demulsification is required.
Smart Dispersions: In the context of dispersions, the phosphate group can electrostatically interact with dispersed particles, while the ethoxylated linoleic acid chain provides steric stabilization. This dual-mode stabilization mechanism can be finely tuned. For example, in a "smart dispersion," changes in pH or ionic strength could modulate the repulsive forces between particles, allowing for reversible aggregation or dispersion. This has potential applications in coatings, inks, and ceramics processing, where the flow and setting properties of the material need to be precisely controlled.
The ability of related fatty acid derivatives to form stable nanostructured lipid carriers (NLCs) highlights the potential of this compound in creating sophisticated colloidal systems. For instance, conjugated linoleic acid has been successfully incorporated into NLCs for the delivery of nutraceuticals, demonstrating high encapsulation efficiency and stability. nih.gov The ethoxylated and phosphated functionalities of the title compound would be expected to offer even greater control over particle size, stability, and surface charge.
Table 1: Potential Properties of Structured Fluids with this compound
| System Type | Key Component Functionality | Potential Trigger | Application Example |
| Responsive Emulsion | pH-sensitive phosphate headgroup alters HLB | pH change | Controlled release of active ingredients |
| Smart Dispersion | Electrostatic (phosphate) and steric (ethoxylate) stabilization | pH, Ionic Strength | Tunable rheology in advanced coatings |
| Nanostructured Lipid Carrier | Self-assembly into core-shell nanostructures | Not applicable | Enhanced delivery of lipophilic compounds |
Role in Interfacial Engineering for Functional Surfaces (e.g., Anti-corrosion, Wetting)
Interfacial engineering involves the modification of surfaces to achieve desired properties such as improved adhesion, altered wettability, or enhanced corrosion resistance. The molecular structure of this compound makes it an excellent candidate for a surface-modifying agent.
Anti-corrosion: The phosphate headgroup can form strong coordinate bonds with metal oxide surfaces, creating a densely packed, self-assembled monolayer (SAM). This monolayer acts as a physical barrier, preventing corrosive agents from reaching the metal surface. The long, hydrophobic linoleic acid tails, oriented away from the surface, further enhance this protective effect by repelling water. This mechanism is analogous to how phosphonic acids are used to protect metal surfaces. nih.govresearchgate.net The ethoxylated chain can contribute to the formation of a more robust and flexible barrier.
Wetting: The wettability of a surface, i.e., whether it is hydrophilic (water-attracting) or hydrophobic (water-repelling), can be precisely tuned using this surfactant. When applied to a surface, the orientation of the molecule will determine the resulting property. If the phosphate group binds to the substrate, the outward-facing linoleic acid tails will create a hydrophobic surface. Conversely, under certain conditions or on specific substrates, a different orientation might expose the hydrophilic ethoxylated chains, leading to a more hydrophilic surface. The ability to control surface energy is critical in applications such as printing, coating, and microfluidics. The synergistic effects of combining different surfactants, such as ethoxylated fatty alcohols, have been shown to significantly improve wetting power, suggesting that the multi-functional nature of this compound could offer unique advantages. researchgate.net
Table 2: Interfacial Engineering Applications and Mechanisms
| Application | Functional Group | Mechanism of Action | Expected Outcome |
| Anti-corrosion | Phosphate headgroup | Strong covalent bonding to metal oxide surfaces, forming a protective monolayer. | Inhibition of corrosion processes on metallic substrates. |
| Wetting Modification | Linoleic acid tail and ethoxylated chain | Orientation of the amphiphilic molecule at the interface controls surface energy. | Tunable hydrophobicity/hydrophilicity of surfaces. |
| Adhesion Promotion | Phosphate headgroup | Acts as a coupling agent between an inorganic substrate and an organic overcoat. | Improved durability and performance of coatings and adhesives. |
Nanomaterial Synthesis and Stabilization using this compound as Template or Stabilizer
The synthesis of nanomaterials with controlled size, shape, and stability is a cornerstone of modern nanotechnology. Surfactants play a crucial role in this process, acting as templates, capping agents, or stabilizers. This compound is well-suited for these roles due to its amphiphilic character and reactive headgroup.
Stabilizer for Nanoparticles: During the synthesis of nanoparticles, such as metal oxides or quantum dots, in a solution, there is a tendency for the newly formed particles to agglomerate to reduce their high surface energy. This compound can prevent this by adsorbing onto the nanoparticle surface. The phosphate group can bind strongly to the nanoparticle, while the ethoxylated linoleic acid chains extend into the solvent, providing a steric barrier that keeps the particles separated. This has been demonstrated with related molecules, where linoleic acid derivatives have been used to coat and stabilize superparamagnetic iron oxide nanoparticles (SPIONs) and other nanoparticle systems. nih.govnih.gov
Template for Nanostructure Formation: The self-assembly properties of this surfactant can be used to create templates for the synthesis of mesoporous materials. The surfactant molecules can form micelles or liquid crystalline phases in solution, which can then serve as a scaffold around which inorganic precursors can polymerize. Subsequent removal of the surfactant template leaves behind a material with a highly ordered, porous nanostructure. The dimensions of the pores can be controlled by the length of the ethoxylated and fatty acid chains.
Functionalization of Nanomaterials: Beyond stabilization, the surfactant can impart new functionalities to the nanoparticle surface. The terminal groups of the ethoxylated chain or the phosphate group can be further modified with other molecules, such as targeting ligands for biomedical applications or catalysts for chemical reactions. For example, nanoparticles stabilized with this surfactant could be made responsive to pH due to the phosphate group, allowing for environment-sensitive applications. Research on self-assembling peptide nanomaterials co-engineered with linoleic acid demonstrates the potential for creating multifunctional nanoparticle systems for advanced therapeutic applications. nih.gov
Table 3: Research Findings on Related Linoleic Acid-Based Nanomaterials
| Nanomaterial System | Role of Linoleic Acid Derivative | Key Finding | Reference |
| Peptide Nanomaterials | Self-assembly and therapeutic action | Enhanced generation of reactive oxygen species for cancer therapy. | nih.gov |
| Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Surface coating and drug loading | Efficient loading of paclitaxel (B517696) for potential cancer therapy. | nih.gov |
| Chitosan-based Nanoparticles | Hydrophobic core-forming component | Self-assembled into nanoparticles for effective drug delivery. | nih.gov |
| Nanostructured Lipid Carriers (NLCs) | Liquid lipid core | High encapsulation efficiency and stability for nutraceutical delivery. | nih.gov |
Q & A
Basic Research Questions
Q. How can the synthesis of ethoxylated and phosphated linoleic acid derivatives be optimized for reproducibility in laboratory settings?
- Methodological Answer :
- Ethoxylation : Begin with controlled alkoxylation using ethylene oxide under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation. Monitor reaction temperature (typically 120–150°C) and catalyst selection (e.g., KOH or NaOH) to regulate ethoxylation degree .
- Phosphation : React ethoxylated linoleic acid with phosphorus oxychloride (POCl₃) or polyphosphoric acid. Use stoichiometric ratios (e.g., 1:1 molar ratio of hydroxyl groups to POCl₃) and maintain pH <2 during neutralization to ensure phosphate ester formation .
- Validation : Track reaction progress via acid value titration and FTIR spectroscopy (e.g., P=O stretch at 1250 cm⁻¹ and P-O-C at 1050 cm⁻¹) .
Q. What analytical techniques are most effective for characterizing ethoxylated, phosphated linoleic acid derivatives?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H NMR for ethoxylate chain length (δ 3.5–3.7 ppm, -CH₂-O-) and ³¹P NMR for phosphate group identification (δ 0–5 ppm) .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to determine molecular weight distribution and confirm phosphate ester linkages .
- Purity Assessment :
- GC-FID : Quantify unreacted linoleic acid using capillary columns (e.g., DB-5MS) with derivatization (e.g., silylation) .
- HPLC-ELSD : Separate phosphate esters using reversed-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) .
Q. How does pH influence the stability of phosphated ethoxylated linoleic acid in aqueous formulations?
- Methodological Answer :
- Accelerated Stability Testing : Prepare buffered solutions (pH 3–9) and incubate at 40°C for 28 days. Monitor hydrolysis via:
- Ion Chromatography (IC) : Quantify free phosphate ions .
- Turbidimetry : Detect precipitation or phase separation .
- Key Finding : Phosphate esters degrade rapidly at pH >8 due to alkaline hydrolysis, requiring stabilizers (e.g., antioxidants like BHT) for long-term storage .
Advanced Research Questions
Q. What experimental designs are suitable for studying the interfacial behavior of ethoxylated, phosphated linoleic acid in oil-water systems?
- Methodological Answer :
- Surface Tension Measurement : Use a pendant drop tensiometer to determine critical micelle concentration (CMC) at varying ethoxylation degrees (e.g., 5–20 EO units) .
- Emulsion Stability : Conduct droplet size analysis (dynamic light scattering) and ζ-potential measurements to assess electrostatic stabilization by phosphate groups .
- Synergistic Effects : Combine with nonionic surfactants (e.g., polysorbates) and evaluate via fractional factorial design to optimize hydrophilic-lipophilic balance (HLB) .
Q. How can researchers resolve contradictions in reported ecotoxicity data for phosphated ethoxylated surfactants?
- Methodological Answer :
- Standardized Bioassays :
- Daphnia magna Acute Toxicity : Follow OECD Test 202 with 48-hour exposure. Compare LC₅₀ values across studies, noting differences in test concentrations and impurity profiles (e.g., residual ethylene oxide) .
- Degradation Studies : Use OECD 301B (Ready Biodegradability) to assess aerobic breakdown. Conflicting data often arise from variable microbial communities or test substance purity .
- Advanced Analytics :
- LC-QTOF-MS : Identify transformation products (e.g., nonylphenol phosphates) that may contribute to toxicity .
Q. What regulatory compliance strategies are critical when incorporating ethoxylated, phosphated linoleic acid into pesticide formulations?
- Methodological Answer :
- Documentation : Adhere to EPA 40 CFR §721.125 for recordkeeping, including synthesis protocols, impurity profiles, and ecotoxicity data .
- Inert Ingredient Approval : Submit data to EPA’s Office of Pesticide Programs under FIFRA Section 3, focusing on GRAS (Generally Recognized as Safe) status for food-contact applications .
- Global Harmonization : Align with EU REACH Annex XVII restrictions on ethoxylated alkylphenols (e.g., nonylphenol derivatives) by verifying absence of banned structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
